3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidine core, and a piperazine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidine core, and the piperazine moiety. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Olanzapine: An antipsychotic medication with a similar piperazine moiety.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction, also containing a piperazine ring.
Uniqueness
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a thiazolidinone ring, a pyridopyrimidine core, and a piperazine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H31N5O2S2 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O2S2/c1-4-5-6-7-10-29-23(31)19(33-24(29)32)16-18-21(27-14-12-26(3)13-15-27)25-20-17(2)9-8-11-28(20)22(18)30/h8-9,11,16H,4-7,10,12-15H2,1-3H3/b19-16- |
InChI Key |
CJBMPSGDERAYDO-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
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